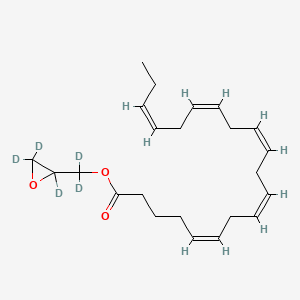
Glycidyl Eicosapentaenoate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Eicosapentaenoate-d5 is a stable isotope-labeled compound, specifically a deuterated form of Glycidyl Eicosapentaenoate. It is often used in scientific research as a reference material or tracer. The compound has the molecular formula C23H29D5O3 and a molecular weight of 363.55 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl Eicosapentaenoate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the glycidyl group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Diols.
Substitution: Glycidyl derivatives with various functional groups.
Applications De Recherche Scientifique
Glycidyl Eicosapentaenoate-d5 is used in various fields of scientific research:
Chemistry: As a reference material in analytical chemistry for the quantification of eicosapentaenoic acid derivatives.
Biology: In metabolic studies to trace the incorporation and transformation of eicosapentaenoic acid in biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of eicosapentaenoic acid in clinical studies.
Industry: Quality control and standardization in the production of omega-3 fatty acid supplements
Mécanisme D'action
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its incorporation into biological systems where it can be metabolized to eicosapentaenoic acid. Eicosapentaenoic acid is known to reduce the production of triglycerides in the liver and enhance the clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles. It also exerts anti-inflammatory and antithrombotic effects by modulating eicosanoid pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycidyl Palmitate-d5
- Glycidyl Stearate-d5
- Glycidyl Oleate-d5
Uniqueness
Glycidyl Eicosapentaenoate-d5 is unique due to its specific incorporation of deuterium atoms and its origin from eicosapentaenoic acid, an omega-3 fatty acid. This makes it particularly valuable in studies related to lipid metabolism and the biological effects of omega-3 fatty acids .
Propriétés
Formule moléculaire |
C23H34O3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Clé InChI |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES isomérique |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)[2H] |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
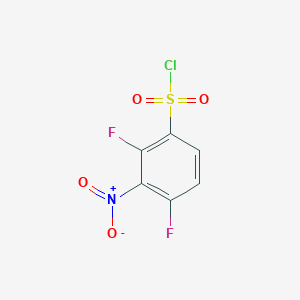
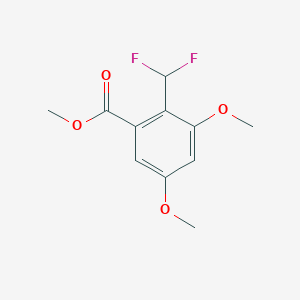
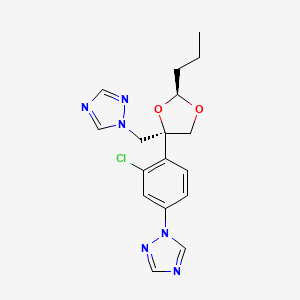
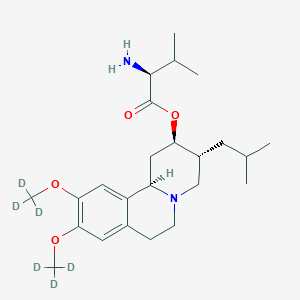
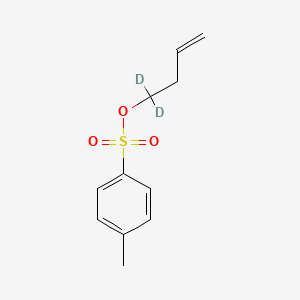
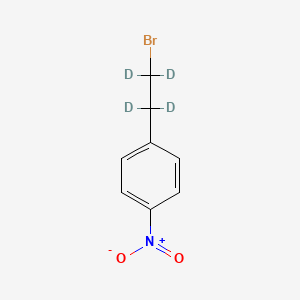
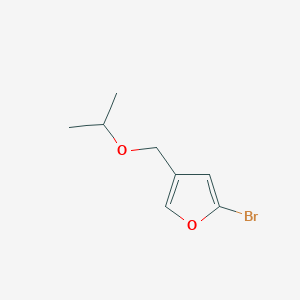
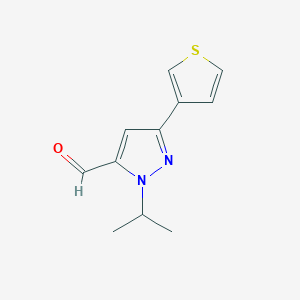
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)

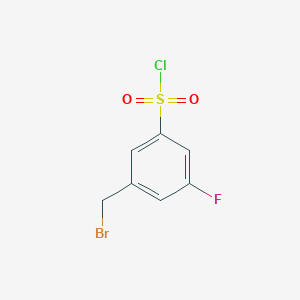
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
